4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine belongs to a class of compounds that exhibit varied biological activities. The structural complexity and unique functional groups present in this compound make it a subject of interest in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of derivatives related to the compound involves nucleophilic substitution reactions, and the products are typically characterized by spectral studies. For instance, derivatives such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one exhibit antiproliferative effects against human cancer cell lines, indicating the potential for cancer treatment applications (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallographic studies, revealing details about the geometric arrangement and confirming the molecular conformation. Such studies are essential for understanding the interaction mechanisms of these compounds with biological targets (Karczmarzyk & Malinka, 2004).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Applications
- Novel derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing promising results as cyclooxygenase-1/2 (COX-1/2) inhibitors. These compounds have demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential for therapeutic use in treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antiproliferative Activity Against Cancer Cell Lines
- A series of derivatives have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines using the MTT assay method. Some compounds displayed good activity on all tested cell lines except for one, suggesting their potential as anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Improvement of Solubility for Other Compounds
- Research into cocrystals and salts of 6-mercaptopurine with piperazine has shown significant improvement in solubility, which could enhance the oral bioavailability of this antitumor drug. The formation of these cocrystals and salts leads to an increase in apparent solubility values, demonstrating the potential for improving the efficacy of poorly soluble drugs (Lin-Lin Xu, Jia-Mei Chen, Yan Yan, T. Lu, 2012).
Synthesis of Heterocyclic Compounds
- The compound has been utilized as a starting point for the synthesis of various heterocyclic compounds, including those with potential biological activities such as anti-HIV activity. This demonstrates the compound's versatility as a precursor in the synthesis of biologically active molecules (A. Brukštus, D. Melamedaite, S. Tumkevičius, 2000).
Antineoplastic Activity
- Synthesized derivatives have been evaluated for their antineoplastic activity, with some showing a variable degree of effectiveness against certain cell lines. This highlights the compound's potential in the development of new cancer treatments (A. Abdel-Hafez, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-16(2)28(14-25-15)21-12-20(23-13-24-21)26-5-7-27(8-6-26)22(29)17-9-18(30-3)11-19(10-17)31-4/h9-14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLUBLXRIXJBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.